molecular formula C12H9BrN2O2 B13867527 Methyl 5-bromo-2-pyrimidin-2-ylbenzoate

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate

Cat. No.: B13867527
M. Wt: 293.12 g/mol
InChI Key: UZGGEMCICPNBKG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-pyrimidin-2-ylbenzoate typically involves a multi-step process. One common method includes the bromination of a suitable precursor, followed by esterification and pyrimidinylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process generally includes steps such as bromination, esterification, and coupling reactions, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-pyrimidin-2-ylbenzoate involves its interaction with specific molecular targets and pathways. The bromine and pyrimidinyl groups play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-(piperidin-1-yl)benzoate
  • 5-Bromo-2-methylpyrimidine

Uniqueness

Methyl 5-bromo-2-pyrimidin-2-ylbenzoate is unique due to its specific substitution pattern and the presence of both bromine and pyrimidinyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

Molecular Formula

C12H9BrN2O2

Molecular Weight

293.12 g/mol

IUPAC Name

methyl 5-bromo-2-pyrimidin-2-ylbenzoate

InChI

InChI=1S/C12H9BrN2O2/c1-17-12(16)10-7-8(13)3-4-9(10)11-14-5-2-6-15-11/h2-7H,1H3

InChI Key

UZGGEMCICPNBKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C2=NC=CC=N2

Origin of Product

United States

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